2,5-Diisopropylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

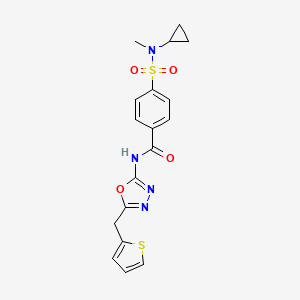

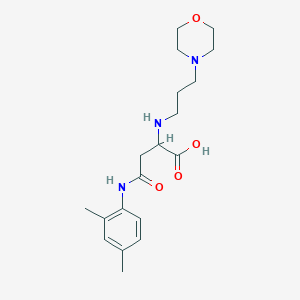

2,5-Diisopropylaniline is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The compound is typically a yellow to brown liquid .

Molecular Structure Analysis

The IUPAC name for 2,5-Diisopropylaniline is 2,5-di(propan-2-yl)aniline . The InChI code is 1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3 . The compound has a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis

2,5-Diisopropylaniline has a molecular weight of 177.29 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 177.151749610 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 13 .Aplicaciones Científicas De Investigación

Agricultural Applications

2,5-Diisopropylaniline is utilized as a non-intentionally added organic additive in biodegradable mulching films. These films are used in agriculture to enhance soil temperature, maintain soil moisture, and suppress weed growth. The compound helps in assessing the production processes, formulation qualities, and performance variations of these films . Its presence in the environment, due to the degradation of mulching films, necessitates the study of its effects on human health and ecosystems .

Pharmaceutical Industry

In the pharmaceutical sector, 2,5-Diisopropylaniline serves as an intermediate in the synthesis of various active pharmaceutical ingredients. It is involved in the production of carbodiimides stabilizers, synthetic resins, and antioxidants . Its role as an intermediate highlights its importance in the development and manufacturing of drugs.

Material Science

This compound is a significant organic intermediate in the synthesis of plastics and dyes, contributing to the development of new materials with specific properties . It is also used in the preparation of multitopic Schiff-base ligand precursors and NSN-donor proligand, which are crucial in creating complex materials for various applications .

Environmental Science

2,5-Diisopropylaniline’s role in environmental science is linked to its application in biodegradable films. The study of its degradation products and their environmental impact is vital for assessing the ecological footprint of agricultural practices that utilize such films . Efforts to reduce its carbon footprint during production also align with sustainable practices in the chemical industry .

Analytical Chemistry

In analytical chemistry, 2,5-Diisopropylaniline is used in methodologies like homogeneous liquid–liquid microextraction and gas chromatography–mass spectrometry for the enrichment and determination of additives in biodegradable films . This showcases its utility in developing analytical techniques for environmental monitoring and quality control.

Industrial Applications

The industrial applications of 2,5-Diisopropylaniline are broad, ranging from its use in the synthesis of plastics and dyes to its role in creating complex ligands and catalysts . Its production process has been revamped for eco-efficiency, demonstrating the industry’s commitment to sustainability .

Mecanismo De Acción

Target of Action

Similar compounds like 2,6-diisopropylaniline are often used to make ligands in coordination chemistry . These ligands can interact with various biological targets, influencing their function.

Mode of Action

It’s known that 2,6-diisopropylaniline, a closely related compound, undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to provide 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . This suggests that 2,5-Diisopropylaniline might interact with its targets in a similar manner, leading to changes in their structure and function.

Biochemical Pathways

It’s known that 2,6-diisopropylaniline is used in the preparation of multitopic schiff-base ligand precursors . These ligands can influence various biochemical pathways depending on their specific targets.

Pharmacokinetics

The physical properties of the compound, such as its boiling point of 257 °c and density of 094 g/mL at 25 °C , suggest that it might have significant bioavailability.

Result of Action

It’s known that 2,6-diisopropylaniline is an important organic intermediate widely used to synthesize plastics and dyes . This suggests that 2,5-Diisopropylaniline might have similar applications and effects.

Action Environment

It’s known that the vapor pressure of 2,6-diisopropylaniline is less than 001 mmHg at 20 °C , suggesting that it might be stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

2,5-di(propan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIUVZLUCMDFPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diisopropylaniline | |

CAS RN |

91552-65-7 |

Source

|

| Record name | 2,5-bis(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2943333.png)

![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2943339.png)

![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)

![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)